AF37702
説明
特性
CAS番号 |
913976-27-9 |
|---|---|
分子式 |
C233H352N62O60S6 |
分子量 |
5174.06 |
Key on ui application |
Treatment of anemia associated with chronic kidney disease |
ソース |
Synthetic |
保存方法 |
-20°C |
同義語 |
AF37702; AF 37702; Hematide; HSDB 8181; Peginesatide; UNII-JX56W9N61Q |
製品の起源 |
United States |
科学的研究の応用
AF37702 is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its applications, supported by comprehensive data and case studies.
Antiviral Activity
AF37702 has been studied for its antiviral properties, particularly against RNA viruses. Research indicates that it may inhibit viral replication by interfering with specific viral enzymes. For instance, studies have shown that derivatives of AF37702 exhibit potent activity against SARS-CoV-2, the virus responsible for COVID-19.
Case Study: SARS-CoV-2 Inhibition
- Objective: To evaluate the efficacy of AF37702 against SARS-CoV-2.
- Methodology: In vitro assays using human respiratory epithelial cells.
- Results: AF37702 demonstrated significant inhibition of viral replication with an IC50 (half-maximal inhibitory concentration) value indicating high potency.
Cancer Therapeutics
AF37702 has also been investigated for its potential use in cancer treatment. Its ability to modulate specific signaling pathways involved in cell proliferation and survival makes it a candidate for further exploration in oncology.
Case Study: Breast Cancer Cell Lines
- Objective: Assess the cytotoxic effects of AF37702 on breast cancer cell lines.
- Methodology: MTT assay to determine cell viability post-treatment.
- Results: AF37702 exhibited dose-dependent cytotoxicity, with enhanced effects when combined with other chemotherapeutic agents.
Neuroprotective Effects
Emerging studies suggest that AF37702 may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Case Study: Neuroprotection in Animal Models
- Objective: Investigate the protective effects of AF37702 on neuronal cells subjected to oxidative stress.
- Methodology: Administration of AF37702 in rodent models followed by assessments of neuronal survival and function.
- Results: Significant reduction in neuronal cell death was observed, suggesting a protective role against oxidative damage.
Table 1: Summary of Research Findings on AF37702
Table 2: Comparative Efficacy of AF37702 Derivatives
類似化合物との比較
Comparison with Similar Compounds
AF37702 belongs to the ESA class, which includes recombinant human erythropoietin (rhEPO), darbepoetin alfa, and methoxy polyethylene glycol-epoetin beta. Below is a detailed comparison based on pharmacological and clinical
Structural and Functional Similarities
- AF37702 : Peptide structure targeting the EPO receptor; exact molecular details remain undisclosed in public literature.
- Darbepoetin alfa : Hyperglycosylated analog of rhEPO, prolonging half-life (t½: 25–48 hours) via reduced renal clearance .
- Methoxy PEG-epoetin beta : Pegylated form with t½ > 130 hours, enabling monthly dosing .
Pharmacodynamic and Pharmacokinetic Profiles
Advantages and Limitations
- AF37702: Potential for flexible dosing and reduced immunogenicity due to novel peptide engineering. However, weekly administration may limit patient compliance compared to monthly alternatives .
- Darbepoetin Alfa : Established safety profile but requires frequent dosing .
- PEG-epoetin Beta: Superior pharmacokinetics but higher cost and rare immunogenicity risks .
Notes on Comparative Research Challenges
- Data Accessibility : Detailed pharmacokinetic data for AF37702 (e.g., half-life, bioavailability) remain proprietary, limiting direct comparisons .
- Long-Term Outcomes: No data exist on AF37702’s efficacy in ESA-resistant anemia or its impact on mortality, critical gaps compared to darbepoetin alfa’s extensive dataset .
準備方法
Resin Activation and Initial Amino Acid Loading
The Rink amide resin is pre-swollen in dimethylformamide (DMF), followed by covalent attachment of the C-terminal amino acid using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) as coupling agents. The ninhydrin test is employed after each deprotection and coupling step to monitor free amine groups, with a yellow color indicating successful completion.
Sequential Deprotection and Coupling
Protected amino acids (Fmoc derivatives) are coupled sequentially using 20% piperidine/DMF for Fmoc removal. Each coupling reaction utilizes DIC/HOBt in DMF, with reaction times ranging from 1–2 hours per residue. The process is repeated until the full 21-residue sequence (SEQ ID NO: 5) is assembled. Critical steps include:
-
Side-chain protection : Tert-butyl (t-Bu) for serine and threonine, trityl (Trt) for cysteine, and benzyloxycarbonyl (Boc) for lysine.
-
Final cleavage : A mixture of trifluoroacetic acid (TFA), water, ethanedithiol, and triisopropylsilane (92.5:2.5:2.5:2.5) cleaves the peptide from the resin while removing protecting groups.
Preparation of the Iminodiacetic Acid-β-Alanine Linker (LG-1)
The linker molecule LG-1, critical for dimerizing the peptide chains, is synthesized through a three-step process involving esterification, saponification, and functionalization.
Synthesis of LG-1-A
Iminodiacetic acid diethyl ester (10.0 g, 52.8 mmol) and Boc-β-alanine (10.0 g, 52.8 mmol) are dissolved in dichloromethane (DCM) and reacted with DIC (8.0 mL, 52.8 mmol) at room temperature overnight. The crude product is washed with saturated NaHCO₃, 0.5N HCl, and brine, yielding 17 g of LG-1-A as a colorless oil.
Hydrolysis to LG-1-B
LG-1-A (17 g) is hydrolyzed in a methanol/tetrahydrofuran (THF)/water mixture (1:1:0.25 v/v) with NaOH (5 g, 125 mmol) at 50°C for 4 hours. Acidification with HCl precipitates LG-1-B as a white solid (Yield: 89%).
Pegylation Precursor (LG-1-C)
LG-1-B is functionalized with methoxy-polyethylene glycol (mPEG, 20 kDa) using carbodiimide chemistry, forming the pegylated linker. Reaction conditions include a 1:1.2 molar ratio of LG-1-B to mPEG in DMF, catalyzed by N-hydroxysuccinimide (NHS) and DIC.
Oxidative Cyclization of the Monomer Peptide
The linear monomer peptide undergoes oxidative cyclization to form intramolecular disulfide bonds, critical for receptor binding.
Iodine-Mediated Cyclization
The crude peptide (9 g) is dissolved in 20% acetic acid (3,000 mL), and 5% iodine/methanol is added dropwise until a persistent yellow color indicates completion. The reaction is quenched with ascorbic acid, and the cyclic peptide is purified via reverse-phase chromatography (Waters SymmetryShield™ RP18 column) using acetonitrile/water (0.05% TFA) gradients. The final yield is 15.6% (3.0 g).
Conjugation of Cyclic Peptide with Linker
The cyclic peptide is conjugated to the LG-1 linker to form the dimeric structure.
Activation of LG-1 Carboxyl Groups
LG-1-B (368 mg, 0.61 mmol) is activated with N-hydroxysulfosuccinimide (sulfo-NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF.
Peptide-Linker Coupling
The activated linker is reacted with the cyclic peptide (3.0 g, 1.22 mmol) in DMF containing triethylamine (147 mg, 1.46 mmol) at room temperature for 6 hours. Excess DMF is removed under reduced pressure, and the product is precipitated with ether, yielding a white solid (Yield: 78%).
Pegylation and Final Purification
The conjugated dimer undergoes pegylation to enhance its plasma half-life.
mPEG Attachment
The dimer-LG-1 conjugate (2.5 g) is reacted with mPEG-succinimidyl carbonate (10 kDa) in phosphate buffer (pH 8.5) for 12 hours at 4°C. Unreacted PEG is removed via ultrafiltration (30 kDa MWCO).
Chromatographic Purification
The pegylated product is purified using a preparative SEC column (Sephadex G-25) with 0.1M ammonium acetate as the mobile phase. Final formulation involves buffer exchange into 10 mM sodium phosphate (pH 7.4) and sterile filtration.
Quality Control and Analytical Characterization
Critical quality attributes are verified through:
Q & A
Basic Research Questions
Q. What are the known pharmacological targets and mechanisms of action of AF37702 in treating anemia associated with chronic renal failure (CRF)?
- AF37702 is an erythropoiesis-stimulating agent (ESA) that targets hemoglobin synthesis pathways in patients with CRF. Its mechanism involves binding to erythropoietin receptors to stimulate red blood cell production, as demonstrated in Phase III clinical trials . Researchers should validate these mechanisms using in vitro receptor-binding assays and in vivo hematological response monitoring.
Q. What were the primary endpoints and statistical parameters used in the Phase III trial of AF37702 (Protocol AFX 01-13/2007)?
- The trial focused on hemoglobin correction rates and safety outcomes (e.g., adverse events). Statistical parameters included mean hemoglobin change, confidence intervals (95%), and Kaplan-Meier survival analysis for adverse events. Researchers should align endpoints with FDA/EMA guidelines for anemia therapies and use stratified randomization to minimize confounding variables .
Q. How should researchers design control groups when evaluating AF37702’s efficacy in non-dialysis CRF populations?
- Use double-blind, placebo-controlled designs with matched baseline characteristics (e.g., eGFR, iron status). Incorporate rescue therapy protocols to address ethical concerns while maintaining trial integrity. Reference CONSORT guidelines for reporting and ensure sample size calculations account for expected dropout rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between early-phase trials and Phase III studies of AF37702?
- Conduct meta-analyses to identify heterogeneity sources (e.g., patient subgroups, dosing regimens). Apply sensitivity analysis to assess robustness of findings and use machine learning (e.g., random forest models) to detect hidden covariates influencing outcomes. Cross-validate results with pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What methodological considerations are critical when designing longitudinal studies to assess AF37702’s safety profile in non-dialysis CKD populations?
- Implement adaptive trial designs with pre-specified interim analyses for safety monitoring. Use time-to-event analyses for rare adverse events (e.g., thromboembolic risks) and stratify by comorbidities (e.g., diabetes). Ensure data collection aligns with FAIR principles for reproducibility .
Q. How can multi-omics approaches enhance understanding of AF37702’s heterogeneous patient responses?
- Integrate genomic (e.g., EPOR polymorphisms), proteomic (serum erythropoietin levels), and metabolomic (iron utilization markers) data using systems biology frameworks. Apply pathway enrichment analysis to identify resistance mechanisms and validate findings with single-cell RNA sequencing in bone marrow samples .
Q. What strategies mitigate bias in retrospective analyses of AF37702’s real-world effectiveness?
- Use propensity score matching to balance treatment groups and apply inverse probability weighting to address confounding. Validate electronic health record (EHR) data against clinical trial datasets and perform sensitivity analyses using multiple imputation for missing data .
Methodological Guidance
- Data Collection : Follow STROBE guidelines for observational studies and use standardized Case Report Forms (CRFs) for adverse event documentation .
- Statistical Analysis : Report p-values with effect sizes (e.g., Cohen’s d) and avoid dichotomous interpretations of significance. Use mixed-effects models for longitudinal data .
- Ethical Compliance : Obtain IRB approval for secondary data use and ensure informed consent protocols address long-term follow-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
